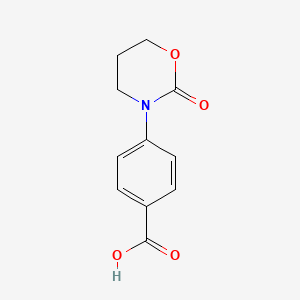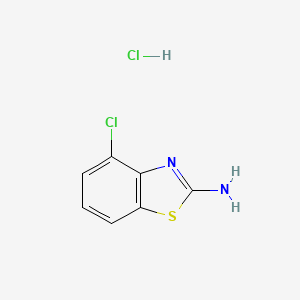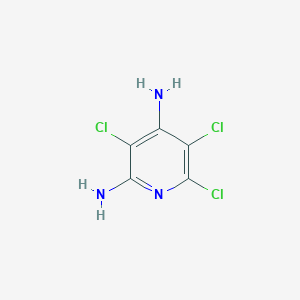
3,5,6-Trichloropyridine-2,4-diamine
Overview
Description
3,5,6-Trichloropyridine-2,4-diamine is a chlorinated heterocyclic compound with the molecular formula C5H4Cl3N3. This compound is known for its significant reactivity due to the presence of multiple chlorine atoms and amino groups on the pyridine ring. It finds applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Mechanism of Action
Target of Action
It is known that chlorinated pyridine compounds, such as this one, are often used in the synthesis of various organic compounds . They are highly reactive towards nucleophilic attack due to their electron-deficient nature .
Mode of Action
It is known that chlorinated pyridines are highly reactive towards nucleophilic attack . This suggests that the compound may interact with its targets by undergoing nucleophilic substitution reactions, leading to changes in the chemical structure of the target molecules.
Biochemical Pathways
It is known that chlorinated pyridines can be involved in various chemical reactions, leading to the synthesis of a wide range of organic compounds . These reactions can potentially affect various biochemical pathways, depending on the specific targets and reaction conditions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,5,6-Trichloropyridine-2,4-diamine. Factors such as pH, temperature, and the presence of other chemicals can affect the reactivity of the compound and its interactions with its targets . For instance, the nature of the nucleophile, reaction conditions, and solvent can have significant influences on the reactions of this heteroaromatic compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trichloropyridine-2,4-diamine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2,4-diaminopyridine with chlorine gas under controlled conditions to introduce chlorine atoms at the 3, 5, and 6 positions . Another approach involves the use of pentachloropyridine as a starting material, which undergoes nucleophilic substitution reactions to introduce amino groups at the 2 and 4 positions .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure the efficient and safe introduction of chlorine atoms. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trichloropyridine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, thiols, and alkoxides are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: N-oxides of this compound.
Reduction: Less chlorinated pyridine derivatives.
Scientific Research Applications
3,5,6-Trichloropyridine-2,4-diamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides.
Comparison with Similar Compounds
Similar Compounds
Pentachloropyridine: A fully chlorinated pyridine derivative used in similar applications.
3,5-Dichloropyridine-2,4-diamine: A less chlorinated analog with similar reactivity but different physical properties.
2,4-Diamino-6-chloropyridine: Another chlorinated pyridine derivative with distinct reactivity patterns.
Uniqueness of 3,5,6-Trichloropyridine-2,4-diamine
This compound is unique due to the specific arrangement of chlorine atoms and amino groups on the pyridine ring. This arrangement imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various chemical and pharmaceutical compounds .
Properties
IUPAC Name |
3,5,6-trichloropyridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl3N3/c6-1-3(9)2(7)5(10)11-4(1)8/h(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIUJKXQIISHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593685 | |
| Record name | 3,5,6-Trichloropyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725208-26-4 | |
| Record name | 3,5,6-Trichloropyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(dimethylamino)phenyl]-1H-Pyrazol-3-amine](/img/structure/B1602752.png)




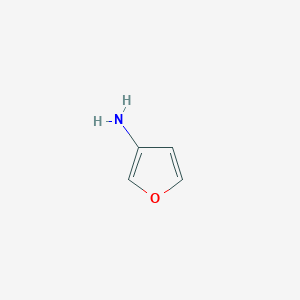
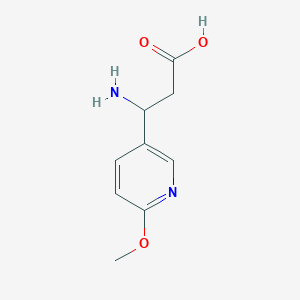


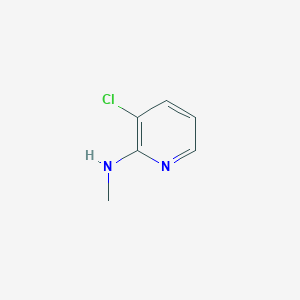
![1-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1602768.png)
